molecular formula C12H18O4 B13178316 (1R)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-ol

(1R)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-ol

Cat. No.: B13178316
M. Wt: 226.27 g/mol
InChI Key: BRPKZKYVMZNEQH-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-ol is an organic compound characterized by its unique structure, which includes a methoxy group and a methoxyethoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a Grignard reagent, which reacts with a suitable aldehyde or ketone to form the desired product. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

    Substitution: The methoxy and methoxyethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, (1R)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-ol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it suitable for investigating the mechanisms of various biological processes.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific molecular pathways, offering therapeutic benefits for various diseases.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and advanced materials. Its versatility makes it valuable in the development of new products with enhanced properties.

Mechanism of Action

The mechanism of action of (1R)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine: Similar structure with an amine group instead of a hydroxyl group.

    (1R)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-thiol: Contains a thiol group in place of the hydroxyl group.

    (1R)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-ester: Features an ester group instead of the hydroxyl group.

Uniqueness

The uniqueness of (1R)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-ol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

(1R)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethanol

InChI

InChI=1S/C12H18O4/c1-9(13)10-4-5-11(12(8-10)15-3)16-7-6-14-2/h4-5,8-9,13H,6-7H2,1-3H3/t9-/m1/s1

InChI Key

BRPKZKYVMZNEQH-SECBINFHSA-N

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1)OCCOC)OC)O

Canonical SMILES

CC(C1=CC(=C(C=C1)OCCOC)OC)O

Origin of Product

United States

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